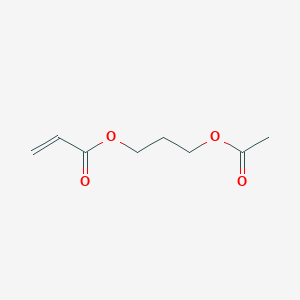

3-(Acetyloxy)propyl prop-2-enoate

Beschreibung

3-(Acetyloxy)propyl prop-2-enoate is an acrylate ester derivative characterized by a propyl backbone bearing an acetyloxy group at the third carbon and a propenoate (acrylate) ester group. These compounds are pivotal in polymer chemistry, biomedical applications, and materials science due to their reactive double bonds and tunable substituents .

Eigenschaften

CAS-Nummer |

65515-49-3 |

|---|---|

Molekularformel |

C8H12O4 |

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

3-acetyloxypropyl prop-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-3-8(10)12-6-4-5-11-7(2)9/h3H,1,4-6H2,2H3 |

InChI-Schlüssel |

NWWXAGXOEBFZJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCCCOC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)propyl prop-2-enoate typically involves the esterification of 3-hydroxypropyl acrylate with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 3-(Acetyloxy)propyl prop-2-enoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Acetyloxy)propyl prop-2-enoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-hydroxypropyl acrylate and acetic acid.

Polymerization: The acrylate group can participate in free radical polymerization to form polymers with various applications.

Transesterification: The ester can be transesterified with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide.

Major Products

Hydrolysis: 3-Hydroxypropyl acrylate and acetic acid.

Polymerization: Poly(3-(acetyloxy)propyl acrylate).

Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

3-(Acetyloxy)propyl prop-2-enoate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

Biomedical Applications: Potential use in drug delivery systems and tissue engineering due to its biocompatibility.

Wirkmechanismus

The mechanism of action of 3-(Acetyloxy)propyl prop-2-enoate in polymerization involves the formation of free radicals that initiate the polymerization process. The acrylate group undergoes a radical addition reaction, leading to the formation of long polymer chains. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(Acetyloxy)propyl prop-2-enoate, highlighting substituent variations and their implications:

Physicochemical Property Trends

- Solubility: Amino- and hydroxy-containing derivatives (e.g., ) show increased hydrophilicity, whereas silyl and perfluoroalkyl groups enhance hydrophobicity .

- Thermal Stability : Silyl-substituted acrylates () exhibit superior thermal resistance (>200°C) compared to purely organic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.